molecular formula C17H24ClN3O2 B1667328 4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide CAS No. 99390-76-8

4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide

Cat. No. B1667328
CAS RN: 99390-76-8
M. Wt: 337.8 g/mol
InChI Key: SQQXDSFKORQHET-GRYCIOLGSA-N
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Description

BMY-27709 is an inhibitor of influenza virus growth. BMY-27709 has an IC50 of 3-8 microM for A/WSN/33 virus growth in a multicycle replication assay and is active against all H1 and H2 subtype viruses tested. However, BMY-27709 was found to be inactive against H3 subtype viruses, as well as influenza B/Lee/40 virus. BMY-27709 was also found to act against H1 and H2 viruses early in infection, suggesting that the target for inhibition is the hemagglutinin protein.

Scientific Research Applications

  • Synthesis and Structural Analysis : Yanagi et al. (1999) synthesized optical isomers of a related benzamide derivative, examining their affinity for 5-HT4 receptors. This study is significant in understanding the synthesis and stereochemistry of such compounds Yanagi et al., 1999. Additionally, Yanagi et al. (2000) prepared and characterized two polymorphs of a similar benzamide, using techniques like X-ray powder diffractometry and thermal analysis Yanagi et al., 2000.

  • Bactericidal Activity : A study by Zadrazilova et al. (2015) assessed substituted benzamides for their bactericidal properties against MRSA, suggesting potential antimicrobial applications Zadrazilova et al., 2015.

  • Neuroleptic Activity : Iwanami et al. (1981) explored benzamide derivatives for neuroleptic activity, providing insights into their potential use in treating psychosis Iwanami et al., 1981.

  • Gastroprokinetic Activity : Several studies, such as those by Kato et al. (1995) and Harada et al. (1995), have investigated the gastroprokinetic properties of benzamide derivatives, highlighting their potential in enhancing gastrointestinal motility Kato et al., 1995; Harada et al., 1995.

  • Antimicrobial and Antifungal Activity : Research by Norman et al. (1996) and others have synthesized heterocyclic carboxamides, including benzamide derivatives, assessing their antimicrobial and antifungal efficacy Norman et al., 1996.

  • Electrochemical Analysis for Antioxidant Activity : Jovanović et al. (2020) conducted electrochemical studies on amino-substituted benzamides to understand their potential as antioxidants Jovanović et al., 2020.

  • Antipsychotic Potential : The synthesis and evaluation of benzamide derivatives as antipsychotic agents have been a focus, as seen in the study by Norman et al. (1996) Norman et al., 1996.

  • Structural Investigation for Drug Development : Research by Furuya et al. (1985) and others have investigated the structure of benzamide derivatives, aiding in the development of neuroleptic drugs Furuya et al., 1985.

  • Antiemetic and Gastrointestinal Motility Enhancement : Studies like those by Baldazzi et al. (1996) have synthesized and evaluated quinazolinone derivatives for their gastrointestinal prokinetic and antiemetic activities Baldazzi et al., 1996.

properties

CAS RN

99390-76-8

Product Name

4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1

InChI Key

SQQXDSFKORQHET-GRYCIOLGSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Canonical SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide
BRL 20627
BRL-20627

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide
Reactant of Route 2
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide
Reactant of Route 4
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide
Reactant of Route 5
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide

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